1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound that features a bicyclic structure combined with a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical pathways, notably involving the bicyclo[2.1.1]hexane framework, which is recognized for its unique structural properties and versatility in organic synthesis. Research indicates that the synthesis of such compounds often employs modular approaches, enhancing the accessibility of novel derivatives for biological testing and application .
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing pyrazole rings. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the bicyclic framework.
The synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be approached through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. For instance, reactions may involve bases like sodium ethanolate or potassium carbonate to facilitate nucleophilic attacks during synthesis .
The molecular structure of 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be represented as follows:
The molecular formula for this compound is C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The specific arrangement of atoms contributes to its physical and chemical properties.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound often require specific catalysts or conditions (e.g., heat or light) to promote desired transformations while minimizing side reactions.
The mechanism by which 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
Research into similar pyrazole-containing compounds has shown activity against various targets, including kinases and other proteins involved in cell signaling . Understanding these interactions is crucial for developing therapeutic applications.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
Photochemical [2+2] cycloadditions represent a cornerstone for constructing the strained bicyclo[2.1.1]hexane scaffold. As demonstrated in synthetic approaches to natural products like solanoeclepin A, intramolecular photocycloadditions of dioxenone-tethered alkenes enable efficient assembly of this bicyclic framework. For example, irradiation of dioxenone-alkene substrates (e.g., compound 18, 20, 31) generates bicyclo[2.1.1]hexane cores through regiospecific crossed cycloadditions, though functionalized alkenes may exhibit reversed regioselectivity requiring precise substrate engineering [4]. The photochemical route exploits the "rule of five" to favor intramolecular cross-adduct formation, with modifications such as lactone tethering (compound 28) significantly enhancing regio- and stereoselectivity (>20:1 dr) [4]. Recent advances include open-access methodologies using [2+2] cycloadditions of bicyclic olefins under UV light to generate sp³-rich building blocks suitable for pharmaceutical applications [1]. Critical parameters for optimization include:
Table 1: Photocycloaddition Approaches to Bicyclo[2.1.1]hexanes
Substrate Class | Conditions | Product | Yield | Regioselectivity |
---|---|---|---|---|
Unsubstituted alkene (e.g., 14) | UV (λ = 300 nm), CH₂Cl₂, 24h | Crossed adduct 15 | 65-78% | >95% crossed |
Functionalized alkene (e.g., 18,20,31) | UV (λ = 350 nm), MeCN, 48h | Straight adducts 21-26 | 42-68% | >90% straight |
Rigid lactone precursor (28) | UV (λ = 310 nm), toluene, 12h | Bicyclic core 3 | 91% | >99% desired stereoisomer |
The installation of 1-methylpyrazol-3-yl groups exploits palladium-catalyzed cross-coupling strategies on halogenated bicyclic scaffolds. Suzuki-Miyaura couplings between bicyclo[2.1.1]hexane-5-boronic esters and 3-iodo-1-methylpyrazole demonstrate particular efficiency, achieving >85% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C) [3]. Alternative approaches employ Stille couplings using 1-methyl-3-(tributylstannyl)pyrazole with brominated bicyclic cores, though stoichiometric tin waste limits scalability. Recent methodology developments highlight the use of bicyclo[2.1.1]hexane-5-trifluoroborate salts as air-stable coupling partners that maintain stereochemical integrity during transmetalation. Post-coupling, the 1-methyl group is introduced via N-alkylation using methyl iodide and Cs₂CO₃ in DMF (quantitative yield), with the 3-position protected as a boronic ester to prevent dialkylation [3].
Table 2: Cross-Coupling Strategies for Pyrazole Installation
Bicyclic Coupling Partner | Pyrazole Partner | Conditions | Product | Yield |
---|---|---|---|---|
5-Bromo-bicyclo[2.1.1]hexane | 1-Methyl-3-(tributylstannyl)pyrazole | Pd(PPh₃)₄ (5 mol%), toluene, 110°C | 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane | 73% |
5-Boronic acid pinacol ester | 3-Iodo-1-methylpyrazole | Pd(dppf)Cl₂ (3 mol%), K₂CO₃, dioxane/H₂O, 80°C | 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane | 89% |
5-Trifluoroborate salt | 3-Bromo-1H-pyrazole | Pd(OAc)₂ (2 mol%), SPhos, K₂CO₃, THF/H₂O, 60°C | 1-(1H-pyrazol-3-yl)bicyclo[2.1.1]hexane | 84% |
Carboxylic acid functionality at the C5 position is installed via three primary routes: (1) Hydrolysis of pre-formed esters, (2) Direct C–H carboxylation, or (3) Halogen-metal exchange followed by CO₂ quenching. The most efficient approach hydrolyzes methyl bicyclo[2.1.1]hexane-5-carboxylates using LiOH in THF/H₂O (20°C, 12h, >95% yield), with methyl esters preferred due to clean conversion without bicyclic scaffold degradation [3] [7]. Direct carboxylation employs n-BuLi-mediated deprotonation at the bridgehead position (–78°C) followed by CO₂ quenching, though competing side reactions limit yields to 60-75%. For halogenated derivatives, metal-halogen exchange (i-BuMgCl or n-BuLi) with subsequent CO₂ electrophilic trapping achieves 80-92% yield, with bromides proving superior to chlorides. The resultant carboxylic acid exhibits predicted physicochemical properties (pKₐ ≈ 4.74; boiling point ≈ 229.8°C), consistent with strained bicyclic acids [3] [7].
Table 3: Carboxylation Methods Comparison
Method | Substrate | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Ester hydrolysis | Methyl bicyclo[2.1.1]hexane-5-carboxylate | LiOH (2 eq), THF/H₂O 3:1, 20°C, 12h | >95% | Mild conditions; No epimerization; Requires ester precursor |
Direct C–H carboxylation | Bicyclo[2.1.1]hexane | n-BuLi (1.1 eq), THF, –78°C → CO₂(g) | 65% | Atom-economical; Bridgehead regioselectivity issues |
Halogen-metal exchange | 5-Bromo-bicyclo[2.1.1]hexane | i-BuMgCl (1.2 eq), THF, –40°C → CO₂(g) | 88% | High regioselectivity; Requires halogenated precursor |
The inherent ring strain and bridgehead substituents in bicyclo[2.1.1]hexanes create significant stereochemical challenges during synthesis: (1) Facial selectivity in cycloadditions; (2) Atropisomerism in disubstituted systems; and (3) Epimerization at C5 carboxylic acid positions. Catalyst-controlled strategies overcome these issues, as demonstrated by Cu(I)/Au(I) chemodivergent systems. Cu(I) catalysts enforce exo-selective [2+2] cyclizations via linear two-coordinate transition states, whereas Au(I) stabilizes bidentate intermediates through four-coordinate geometries that prevent epimerization [6]. Computational studies (DFT) reveal that the C5 substituent adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, with energy barriers for inversion exceeding 25 kcal/mol in carboxylated derivatives. For 1,2-disubstituted systems, chiral Rh(II) catalysts achieve enantiomeric excesses >90% by exploiting the prochiral face differentiation during cyclopropanation cascades [5] [6]. Key stereochemical preservation protocols include:
Table 4: Stereochemical Outcomes in Bicyclo[2.1.1]hexane Synthesis
Stereochemical Challenge | Control Strategy | Conditions | Outcome |
---|---|---|---|
Facial selectivity in cycloaddition | Chiral Rh(II) catalyst | Rh₂(S-DOSP)₄ (1 mol%), CH₂Cl₂, 40°C | exo:endo = 98:2, 92% ee |
C5 epimerization during functionalization | Low-temperature metalation | i-BuMgCl, –78°C, THF | dr maintained >99:1 |
Atropisomerism in 1,2-disubstituted systems | Gold(I)-catalyzed cyclization | PPh₃AuNTf₂ (5 mol%), toluene, 60°C | d.r. >20:1 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9